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Compound of Interest

Compound Name: 4-Ethyl-2,6-dimethoxyphenol

Cat. No.: B084622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-
2,6-dimethoxyphenol, a phenolic compound of interest in various research fields. This
document compiles available spectral information and presents standardized experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Compound Information

Identifier Value

IUPAC Name 4-Ethyl-2,6-dimethoxyphenol

Synonyms 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol
CAS Number 14059-92-8[1]

Molecular Formula C10H1403[2][3]

Molecular Weight 182.22 g/mol [2][3]

Chemical Structure CCC1=CC(=C(C(=C1)0C)O)OC

Spectroscopic Data Summary
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While complete, publicly available datasets for 4-Ethyl-2,6-dimethoxyphenol are limited, the
following tables summarize the expected and reported spectroscopic characteristics. For
detailed spectra, accessing databases like SpectraBase is recommended, though it may
require a subscription.[2]

'H NMR Spectroscopy Data

The proton NMR spectrum of 4-Ethyl-2,6-dimethoxyphenol is expected to show distinct
signals corresponding to the ethyl, methoxy, aromatic, and hydroxyl protons.

_ Chemical Shift () o Coupling Constant
Assignment Multiplicity
ppm (J) Hz

-CHs (ethyl) Data not available Triplet Data not available
-CH:- (ethyl) Data not available Quartet Data not available
-OCHs Data not available Singlet N/A

Ar-H Data not available Singlet N/A

-OH Data not available Singlet (broad) N/A

13C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment Chemical Shift (d) ppm
-CHs (ethyl) Data not available
-CHz- (ethyl) Data not available
-OCHs Data not available
Ar-C Data not available
Ar-C-O Data not available
Ar-C-OH Data not available
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Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.

Vibrational Mode *Frequency (cm™?) ** Intensity

O-H stretch (phenol) Data not available Broad

C-H stretch (aromatic) Data not available Medium

C-H stretch (aliphatic) Data not available Medium

C=C stretch (aromatic) Data not available Medium-Strong
C-O stretch (phenol) Data not available Strong

C-O stretch (ether) Data not available Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The NIST WebBook indicates the availability of gas chromatography data for
this compound.[3] The Human Metabolome Database provides a predicted GC-MS spectrum.

[4]

m/z Relative Intensity (%) Assignment
182 Data not available [M]* (Molecular lon)
Fragments Data not available Fragment lons

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for phenolic
compounds like 4-Ethyl-2,6-dimethoxyphenol.

NMR Spectroscopy

Sample Preparation:
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Weigh approximately 5-10 mg of 4-Ethyl-2,6-dimethoxyphenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-
de, or DMSO-ds) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently invert to ensure complete mixing.
Instrumentation and Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: ~16 ppm.
o Number of scans: 16-64.
o Relaxation delay: 1-5 s.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse sequence.
o Spectral width: ~250 ppm.
o Number of scans: 1024 or more, depending on sample concentration.

o Relaxation delay: 2 s.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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e Place a small amount of the solid or liquid 4-Ethyl-2,6-dimethoxyphenol sample directly
onto the ATR crystal.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Instrumentation and Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
o Accessory: A single-reflection ATR accessory.

e Spectral range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of scans: 16-32.

o A background spectrum of the clean, empty ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 4-Ethyl-2,6-dimethoxyphenol (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

« If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and
chromatographic behavior of the phenolic compound.

Instrumentation and Parameters:
e Gas Chromatograph (GC):
o Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

o Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
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o Oven Program: A temperature gradient program, for example, starting at 60°C, holding for
1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (EI).
o lonization Energy: 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Ethyl-2,6-dimethoxyphenol | 14059-92-8 [sigmaaldrich.com]
e 2. spectrabase.com [spectrabase.com]
e 3. Phenol, 4-ethyl-2,6-dimethoxy [webbook.nist.gov]

e 4. Human Metabolome Database: Showing metabocard for 4-Ethyl-2,6-dimethoxyphenol
(HMDBO0033394) [hmdb.ca]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethyl-2,6-dimethoxyphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084622#spectroscopic-data-nmr-ir-ms-of-4-ethyl-2-6-
dimethoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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